4-(4-Oxo-2-phenylquinazolin-3(4H)-yl)benzohydrazide
Description
4-(4-Oxo-2-phenylquinazolin-3(4H)-yl)benzohydrazide is a compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities, including antibacterial, antifungal, and anticancer properties
Properties
CAS No. |
148321-04-4 |
|---|---|
Molecular Formula |
C21H16N4O2 |
Molecular Weight |
356.4 g/mol |
IUPAC Name |
4-(4-oxo-2-phenylquinazolin-3-yl)benzohydrazide |
InChI |
InChI=1S/C21H16N4O2/c22-24-20(26)15-10-12-16(13-11-15)25-19(14-6-2-1-3-7-14)23-18-9-5-4-8-17(18)21(25)27/h1-13H,22H2,(H,24,26) |
InChI Key |
MFHYGDLOERSGIF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)C(=O)NN |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4-(4-Oxo-2-phenylquinazolin-3(4H)-yl)benzohydrazide typically involves a multi-step process. One common method starts with the preparation of 2-phenylquinazolin-4(3H)-one, which is then reacted with hydrazine hydrate to form the hydrazide derivative . The reaction conditions often include refluxing in ethanol or another suitable solvent. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Chemical Reactions Analysis
4-(4-Oxo-2-phenylquinazolin-3(4H)-yl)benzohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can yield different hydrazide derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the hydrazide moiety. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(4-Oxo-2-phenylquinazolin-3(4H)-yl)benzohydrazide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules with potential biological activities.
Biology: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Medicine: Research has shown its potential as an antibacterial and anticancer agent.
Industry: It is used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-(4-Oxo-2-phenylquinazolin-3(4H)-yl)benzohydrazide involves its interaction with specific molecular targets. For instance, in antibacterial applications, it may inhibit bacterial enzymes critical for cell wall synthesis . In anticancer research, it may interfere with cell division and induce apoptosis in cancer cells. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
4-(4-Oxo-2-phenylquinazolin-3(4H)-yl)benzohydrazide can be compared with other quinazolinone derivatives, such as:
2-Phenylquinazolin-4(3H)-one: A precursor in the synthesis of the target compound.
3-(Substituted)-2-(4-oxo-2-phenylquinazolin-3(4H)-ylamino)quinazolin-4(3H)-one: Known for its antibacterial activity.
6-Methyl-3-(1-(4-oxo-2-phenylquinazolin-3(4H)-ylimino)ethyl)-2H-pyran-2,4(3H)-dione: Another derivative with potential biological activities. The uniqueness of 4-(4-Oxo-2-phenylquinazolin-3(4H)-yl)benzohydrazide lies in its specific hydrazide moiety, which can confer distinct biological properties and reactivity compared to other quinazolinone derivatives.
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